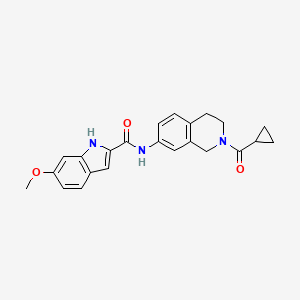

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3, with a molecular weight of approximately 342.42 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The cyclopropanecarbonyl group and the methoxy-substituted indole contribute to the compound's complexity and potential activity against various biological targets.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound exhibit notable anticancer activity . For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the indole and tetrahydroisoquinoline moieties can enhance potency against cancer cells.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of related indole derivatives found that certain compounds demonstrated significant activity against A549 lung cancer cells. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential for therapeutic use in oncology .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Research on similar indole derivatives has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Molecular docking studies can reveal binding affinities to specific enzymes or receptors, guiding further development and optimization of the compound for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropanecarbonyl Group : This step may require specialized reagents to ensure successful incorporation without compromising other functional groups.

- Methoxy Substitution : The methoxy group can be introduced via methylation reactions on the indole ring.

These synthetic routes highlight the complexity involved in producing high-purity compounds suitable for biological evaluation.

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Electrophilic Substitution at the Indole Ring

The 6-methoxyindole scaffold undergoes regioselective electrophilic substitution due to the electron-donating methoxy group at C6, which directs incoming electrophiles to the C5 and C7 positions.

Key Findings :

-

Methoxy activation enhances reactivity at C5/C7 but does not preclude substitution at C3 if sterically accessible .

-

Halogenation at C3 is reversible unless stabilized by bulky substituents .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions, influenced by the indole ring’s electronic environment.

Mechanistic Notes :

-

Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, while basic hydrolysis is hindered by steric bulk from the tetrahydroisoquinoline moiety .

Cyclopropane Ring Modifications

The cyclopropanecarbonyl group undergoes ring-opening reactions under oxidative or acidic conditions.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, MeOH, 60°C | Formation of γ,δ-unsaturated ketone | |

| Photochemical Oxidation | O₂, hv, CHCl₃ | Epoxidation of cyclopropane |

Key Findings :

-

Ring strain in the cyclopropane facilitates reactivity, but steric hindrance from adjacent groups limits accessibility .

Cross-Coupling Reactions

The tetrahydroisoquinoline nitrogen and indole C3 position enable palladium-catalyzed cross-coupling.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Arylation at tetrahydroisoquinoline N2 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amination at indole C3 |

Limitations :

-

Coupling at the indole C3 requires deprotonation, which is hindered by the electron-withdrawing carboxamide group .

Functional Group Interconversion

The methoxy group undergoes demethylation and nucleophilic substitution.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | Conversion to hydroxyl group | |

| SNAr Reaction | KHMDS, aryl halide, THF | Substitution with electron-deficient aryl |

Applications :

-

Demethylation enables further derivatization (e.g., sulfonation or glycosylation) for biological studies .

Oxidative Reactions

The indole ring is susceptible to oxidation, particularly at the pyrrole moiety.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, RT | Epoxide formation at C2–C3 | |

| Dimerization | FeCl₃, MeCN, 50°C | Oxidative coupling at C3 |

Mechanistic Insight :

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-29-19-7-5-16-11-21(25-20(16)12-19)22(27)24-18-6-4-14-8-9-26(13-17(14)10-18)23(28)15-2-3-15/h4-7,10-12,15,25H,2-3,8-9,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGPYGCYGFOYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.